Cas no 1806751-27-8 (Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate)

Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate is a versatile organic compound with a unique structure. It exhibits high purity and stability, making it suitable for various synthetic applications. Its trifluoromethyl and methoxy groups contribute to its distinct reactivity, enhancing its utility in the synthesis of complex organic molecules. This compound is ideal for researchers seeking a reliable building block for creating novel compounds with diverse pharmacological properties.
Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate structure
1806751-27-8 structure
商品名:Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate
CAS番号:1806751-27-8
MF:C11H11F4NO4
メガワット:297.202957391739
CID:4813080

Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate
    • インチ: 1S/C11H11F4NO4/c1-18-8-3-6(4-9(17)19-2)16-10(7(8)5-12)20-11(13,14)15/h3H,4-5H2,1-2H3
    • InChIKey: PZQKEJKYJCPWCP-UHFFFAOYSA-N
    • ほほえんだ: FCC1=C(N=C(CC(=O)OC)C=C1OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 326
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 57.6

Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029083670-1g
Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate
1806751-27-8 97%
1g
$1,475.10 2022-03-31

Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate 関連文献

Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetateに関する追加情報

Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806751-27-8): A Comprehensive Overview in Modern Chemical Research

Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate, identified by its CAS number 1806751-27-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, including multiple fluorine substituents and methoxy groups, exhibits a high degree of molecular complexity that makes it a valuable candidate for various research applications.

The presence of fluoromethyl and trifluoromethoxy groups in the molecule imparts distinct electronic and steric properties, which are highly relevant in the design of bioactive molecules. These functional groups are known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making them particularly useful in the development of novel therapeutic agents. The methyl acetate moiety further contributes to the compound's versatility, allowing for easy modifications and derivatization.

In recent years, there has been a growing interest in the synthesis and application of fluorinated pyridines due to their broad spectrum of biological activities. Pyridine derivatives are widely recognized for their role as pharmacophores in numerous drugs, including antiviral, antibacterial, and anticancer agents. The specific arrangement of substituents in Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate makes it an intriguing subject for structural-activity relationship (SAR) studies.

Recent research has highlighted the potential of this compound in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in cancer therapy. The fluorinated pyridine core is particularly effective in modulating kinase activity due to its ability to interact with key residues in the active site. Studies have shown that compounds with similar structural motifs can exhibit potent inhibitory effects on various kinases, making them promising candidates for further development.

The role of fluoromethyl and trifluoromethoxy groups in enhancing binding affinity has been well-documented. These groups can increase the hydrophobicity of a molecule, thereby improving its interaction with lipid membranes and target proteins. Additionally, fluorine atoms can participate in dipole-dipole interactions and hydrogen bonding, further stabilizing the binding interface. These properties make Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate an excellent scaffold for designing high-affinity ligands.

In addition to its applications in kinase inhibition, this compound has shown promise in other areas of pharmaceutical research. For instance, it has been explored as a precursor for synthesizing more complex molecules with tailored biological activities. The ease with which it can be modified allows researchers to explore various structural modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

The synthesis of Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to introduce the desired functional groups efficiently. The synthesis process also emphasizes minimizing side reactions and byproduct formation to maintain the integrity of the final product.

The chemical stability of this compound is another critical aspect that has been extensively studied. Fluorinated compounds can exhibit unique stability profiles due to the strong C-F bonds. However, they may also be susceptible to certain degradation pathways under specific conditions. Understanding these stability characteristics is essential for formulating and storing Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate appropriately to ensure its long-term viability.

Evaluation of the toxicological profile is also a key consideration in its application as a pharmaceutical intermediate. While preliminary studies suggest that this compound is well-tolerated at moderate concentrations, further toxicological assessments are necessary to fully understand its safety profile. These studies often involvein vitroandin vivoparameters to assess potential adverse effects on biological systems.

The growing interest in fluorinated pyridines has led to advancements in synthetic methodologies that allow for more efficient and scalable production. These advancements have not only facilitated research but also opened new avenues for industrial applications. Companies specializing in fine chemical synthesis have developed robust processes for producing such compounds on an industrial scale, ensuring availability for various research needs.

In conclusion, Methyl 3-(fluoromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806751-27-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases, particularly cancer. Ongoing research continues to uncover new applications and synthetic strategies for this compound, reinforcing its importance in modern chemical biology.

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